molecular formula C10H14O5 B11931380 Debenzoylpaeoniflorgenin

Debenzoylpaeoniflorgenin

Cat. No.: B11931380
M. Wt: 214.21 g/mol
InChI Key: RHKVYLDCYDYZMU-MHCVYJKHSA-N
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Description

Debenzoylpaeoniflorgenin is a natural compound derived from the root of Paeonia lactiflora, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including antihyperglycemic effects . It is a monoterpene glycoside and is structurally related to paeoniflorin, another bioactive compound found in the same plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Debenzoylpaeoniflorgenin can be synthesized through the hydrolysis of paeoniflorin. The process involves the alkali hydrolysis of paeoniflorin, followed by extraction, impurity removal, and crystallization . The reaction conditions typically include the use of an alkaline medium to facilitate the hydrolysis process.

Industrial Production Methods

The industrial production of this compound is not well-documented, but it likely involves large-scale extraction from the roots of Paeonia lactiflora, followed by purification processes to isolate the compound. The use of advanced extraction techniques and purification methods would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Debenzoylpaeoniflorgenin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the carbonyl groups in the structure.

    Substitution: Substitution reactions can occur at the hydroxyl or benzoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Debenzoylpaeoniflorgenin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of debenzoylpaeoniflorgenin involves its interaction with various molecular targets and pathways. It has been shown to exert antihyperglycemic effects by increasing glucose utilization and reducing blood sugar levels in glucose-challenged rats . The compound does not affect plasma insulin levels, indicating an insulin-independent mechanism. It may also modulate other pathways related to glucose metabolism and cellular energy balance.

Comparison with Similar Compounds

Debenzoylpaeoniflorgenin is structurally similar to other monoterpene glycosides, such as paeoniflorin and benzoylpaeoniflorin. it is unique in its specific pharmacological activities and chemical properties. Similar compounds include:

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(1R,2S,3R,5R,6R,8S)-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decane-3,6-diol

InChI

InChI=1S/C10H14O5/c1-7-3-9(12)5-2-10(7,13)8(5,4-11)6(14-7)15-9/h5-6,11-13H,2-4H2,1H3/t5-,6-,7+,8+,9-,10+/m1/s1

InChI Key

RHKVYLDCYDYZMU-MHCVYJKHSA-N

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O)O

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)CO)O)O

Origin of Product

United States

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